molecular formula C23H24N6O2S B2836642 N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2,4-dimethylbenzenesulfonamide CAS No. 1014049-50-3

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2836642
CAS No.: 1014049-50-3
M. Wt: 448.55
InChI Key: SRZJYZGWBRXXSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a 3,5-dimethylpyrazole moiety and linked via an amino group to a 2,4-dimethylbenzenesulfonamide scaffold. This compound is structurally designed to exploit the hydrogen-bonding capabilities of the sulfonamide group and the aromatic π-π interactions of the pyridazine and pyrazole systems, which are critical for molecular recognition in biological or material science applications .

Properties

IUPAC Name

N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2S/c1-15-5-10-21(16(2)13-15)32(30,31)28-20-8-6-19(7-9-20)24-22-11-12-23(26-25-22)29-18(4)14-17(3)27-29/h5-14,28H,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZJYZGWBRXXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the construction of the pyridazine ring. These intermediates are then coupled with an aniline derivative to form the final product. The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant potential as a therapeutic agent, particularly in the treatment of various diseases. Its structural components suggest several pharmacological activities:

  • Anticancer Activity : The presence of the pyrazole and pyridazine moieties in the compound has been associated with anticancer properties. Studies have indicated that similar compounds can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. For instance, derivatives of pyridazine have shown promise in targeting cancer cell lines through apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Compounds containing sulfonamide groups have been extensively studied for their anti-inflammatory properties. The sulfonamide moiety may inhibit enzymes such as cyclooxygenases (COXs) or lipoxygenases (LOXs), which are crucial in the inflammatory response. Research indicates that modifications to the sulfonamide structure can enhance its efficacy in reducing inflammation .

Case Studies

Several studies have investigated the applications and effectiveness of similar compounds, providing insights into potential therapeutic uses:

StudyFocusFindings
1Anticancer PropertiesA study demonstrated that a related pyrazole derivative inhibited tumor growth in xenograft models, suggesting potential for clinical application .
2Anti-inflammatory ActivityResearch showed that a sulfonamide derivative reduced inflammation markers in animal models of arthritis, highlighting its therapeutic potential .
3Mechanistic InsightsInvestigations into the receptor interactions revealed that similar compounds could modulate neurotransmitter systems, indicating potential applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction cascades, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural and Functional Analogues

a. 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27, )
  • Core Structure : Pyridine ring substituted with a 4-butyl-3,5-dimethylpyrazole group and a sulfonamide-linked 4-chlorophenyl carbamate.
  • The 4-chlorophenyl carbamate in Compound 27 introduces a polarizable chlorine atom, whereas the target compound’s 2,4-dimethylbenzenesulfonamide group offers steric hindrance and altered solubility.
  • Physicochemical Properties :
    • Melting Point : Compound 27 (138–142 °C) vs. Target compound (data unavailable). The lower melting point of Compound 27 may reflect reduced crystal packing efficiency due to the bulky butyl group .
    • Spectral Data : Compound 27 shows IR bands at 1726 cm⁻¹ (C=O) and 1164 cm⁻¹ (SO₂), absent in the target compound, which lacks a carbamate group.
b. 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
  • Core Structure : Pyrazolo-pyrimidine fused with a chromen-4-one system and a fluorophenyl group.
  • Key Differences :
    • The chromen-4-one and pyrazolo-pyrimidine systems in this analogue confer greater planarity and lipophilicity compared to the pyridazine-pyrazole system in the target compound.
    • The fluorine atoms enhance electronegativity and metabolic stability but reduce solubility.
  • Synthesis : Yield (28%) is lower than Compound 27 (76%), likely due to steric challenges in coupling the chromen-4-one moiety .
c. N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide ()
  • Core Structure: Pyrimidine ring with diethylamino and methyl groups, linked to a methoxybenzenesulfonamide.
  • Key Differences: The diethylamino group enhances basicity, contrasting with the dimethylpyrazole’s neutral character in the target compound.

Comparative Data Table

Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Functional Groups
Target Compound Pyridazine 3,5-dimethylpyrazole, 2,4-dimethylbenzene Data Unavailable Data Unavailable Sulfonamide, Pyridazine
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide Pyridine 4-butylpyrazole, 4-chlorophenyl Calculated ~480 138–142 Carbamate, SO₂
Chromen-4-one-Pyrazolo-pyrimidine Sulfonamide Pyrazolo-pyrimidine Fluorophenyl, chromen-4-one 589.1 (M+1) 175–178 Fluorine, Ketone
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide Pyrimidine Diethylamino, methoxybenzene Data Unavailable Data Unavailable Methoxy, SO₂

Hydrogen Bonding and Crystal Packing

The target compound’s sulfonamide group and pyridazine nitrogen atoms are expected to form robust hydrogen-bonding networks, similar to patterns observed in Compound 27 (IR bands at 3344 cm⁻¹ for NH) . However, the absence of a carbamate or fluorine substituent may limit its ability to form the intricate supramolecular architectures seen in chromen-4-one derivatives .

Biological Activity

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of anti-tubercular and anti-cancer properties. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N6O2SC_{22}H_{24}N_6O_2S, with a molecular weight of approximately 420.53 g/mol. The structure features multiple functional groups that contribute to its reactivity and biological activity, including a sulfonamide group and a pyrazole moiety.

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular properties of pyrazole derivatives. For instance, a series of substituted pyrazole compounds were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these, certain derivatives exhibited significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating strong potential as anti-tubercular agents .

CompoundIC50 (μM)IC90 (μM)Remarks
6a1.353.73High activity
6e2.184.00Moderate activity
7e--Not specified

Anti-Cancer Activity

The compound's structural similarity to known anticancer agents suggests it may also exhibit anti-cancer properties. In vitro studies have shown that related compounds can induce cytotoxicity in various cancer cell lines. For example, derivatives similar to this compound were tested against colorectal cancer cell lines, demonstrating significant cytotoxic effects with IC50 values in the nanomolar range .

The proposed mechanisms of action for these compounds include:

  • Inhibition of Enzymatic Activity : Compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Cell Cycle Arrest : Certain analogs induce cell cycle arrest at specific phases, particularly the G1 phase, which is critical for controlling cell division.
  • Molecular Docking Studies : Computational studies suggest that these compounds may interact favorably with target proteins involved in disease pathways, enhancing their potential as therapeutic agents .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study focused on synthesizing novel pyrazole derivatives found that specific substitutions on the pyrazole ring significantly enhanced biological activity against Mycobacterium tuberculosis and various cancer cell lines .
  • Cytotoxicity Testing : The cytotoxic effects of related compounds were evaluated using the MTT assay across multiple cancer cell lines, revealing promising results that warrant further investigation into their therapeutic potential .
  • In Silico Analysis : Molecular docking studies have provided insights into the binding affinities of these compounds with target proteins, suggesting that structural modifications can enhance efficacy against specific biological targets .

Q & A

Q. What are the critical parameters to optimize during the synthesis of this compound?

The synthesis of pyrazole-sulfonamide derivatives requires careful optimization of reaction conditions. Key parameters include:

  • Temperature : Elevated temperatures (e.g., 80–100°C) are often necessary to activate coupling reactions between pyrazole and pyridazine/sulfonamide moieties, but excessive heat may degrade sensitive functional groups .
  • Solvent choice : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution reactions, while ethereal solvents (THF) may improve regioselectivity in pyrazole ring formation .
  • Reaction time : Extended reaction times (12–24 hours) are typical for achieving high yields in multi-step syntheses, but intermediates should be monitored via TLC or HPLC to avoid over-reaction .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve atomic positions and hydrogen-bonding networks, critical for confirming the sulfonamide-pyridazine linkage .
  • UV–Vis spectroscopy : Useful for analyzing electronic transitions in the pyrazole and pyridazine rings, with absorbance peaks typically observed between 250–300 nm due to π→π* transitions .
  • NMR : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR can distinguish between regioisomers by identifying unique proton environments (e.g., methyl groups on pyrazole vs. sulfonamide substituents) .

Q. How can preliminary biological screening guide further research on this compound?

Initial assays should focus on:

  • Enzyme inhibition : Test against kinases or proteases, leveraging the sulfonamide group’s affinity for zinc-containing active sites .
  • Cytotoxicity profiling : Use cell lines (e.g., HEK293, HeLa) to assess baseline toxicity, with IC50_{50} values informing dose ranges for advanced studies .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence crystallographic stability and polymorphism?

Graph set analysis (as per Etter’s formalism) reveals that the sulfonamide group acts as both a donor (N–H) and acceptor (S=O), forming robust R22_2^2(8) motifs with pyridazine N-atoms. These interactions stabilize specific crystal packing arrangements, reducing polymorphism risks . SHELXL refinements can quantify bond angles and distances to predict dominant packing motifs .

Q. What computational strategies resolve contradictions in observed vs. predicted biological activity?

Discrepancies between in silico predictions (e.g., molecular docking) and experimental IC50_{50} values may arise from solvation effects or protein flexibility. Mitigation strategies include:

  • Molecular dynamics simulations : To model ligand-protein interactions over time, accounting for conformational changes .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive regions (e.g., pyrazole C-4 for electrophilic substitution) .

Q. How can structural modifications enhance selectivity for target proteins?

  • Pyrazole substituents : Introducing electron-withdrawing groups (e.g., -CF3_3) at the 3,5-dimethyl positions alters steric bulk, potentially improving fit into hydrophobic binding pockets .
  • Sulfonamide tuning : Replacing 2,4-dimethylbenzenesulfonamide with fluorinated analogs (e.g., -SO2_2C6_6H3_3F2_2) enhances metabolic stability and target affinity .

Methodological Considerations

Designing experiments to assess intermolecular interactions in solution:

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) between the compound and biomacromolecules .
  • Fluorescence quenching : Monitors changes in pyridazine’s intrinsic fluorescence upon binding to proteins like serum albumin .

Addressing synthetic challenges in scaling up multi-step reactions:

  • Flow chemistry : Continuous-flow systems improve reproducibility in coupling steps by maintaining precise temperature and mixing ratios .
  • DoE (Design of Experiments) : Statistical optimization of variables (e.g., catalyst loading, solvent ratio) reduces trial-and-error approaches .

Data Contradiction Analysis

Resolving discrepancies in crystallographic vs. solution-phase structures:

  • Dynamic NMR : Detects conformational flexibility (e.g., sulfonamide rotation) that may differ from static crystal structures .
  • Pair Distribution Function (PDF) analysis : Compares short-range order in amorphous phases with crystallographic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.